(2S,3S,4S,5R,6S)-6-((3-(2-((3-(2-Carboxyethyl)-4-methyl-5-((E)-(4-methyl-5-oxo-3-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-2-yl)methyl)-4-methyl-5-((E)-(3-methyl-5-oxo-4-vinyl-1H-pyrrol-2(5H)-ylidene)methyl)-1H-pyrrol-3-yl)propanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
CAS No.:
Cat. No.: VC17325832
Molecular Formula: C39H44N4O12
Molecular Weight: 760.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C39H44N4O12 |
---|---|
Molecular Weight | 760.8 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[3-[2-[[3-(2-carboxyethyl)-5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(E)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C39H44N4O12/c1-7-20-19(6)36(50)43-27(20)14-25-17(4)22(9-11-30(44)45)28(41-25)15-29-23(18(5)24(40-29)13-26-16(3)21(8-2)37(51)42-26)10-12-31(46)54-39-34(49)32(47)33(48)35(55-39)38(52)53/h7-8,13-14,32-35,39-41,47-49H,1-2,9-12,15H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)(H,52,53)/b26-13+,27-14+/t32-,33-,34+,35-,39+/m0/s1 |
Standard InChI Key | MQRFWGRFUKAJAX-GEADQAOESA-N |
Isomeric SMILES | CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C=C)C)C)CCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)/C=C/5\C(=C(C(=O)N5)C)C=C |
Canonical SMILES | CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C=C)C)C)CCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C=C5C(=C(C(=O)N5)C)C=C |
Introduction
Structural Elucidation and Key Functional Groups
Tetrahydro-2H-Pyran Core
The central tetrahydro-2H-pyran ring (a six-membered oxygen-containing heterocycle) is substituted with three hydroxyl groups and a carboxylic acid at positions 2, 3, 4, 5, and 6. This scaffold is structurally related to tetrahydropyran-4-yl-carboxylic acid, a compound extensively studied for its role in pharmaceutical intermediates . The stereochemistry (2S,3S,4S,5R,6S) indicates a specific spatial arrangement critical for molecular interactions, such as hydrogen bonding with biological targets.
Pyrrole-Based Substituents
Two distinct pyrrole rings are attached via a propanoyloxy linker:
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First Pyrrole Unit: Substituted with a carboxyethyl group at position 3, a methyl group at position 4, and an (E)-configured vinylidene moiety at position 5.
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Second Pyrrole Unit: Features a methyl group at position 4 and another (E)-vinylidene group at position 5, differing in the placement of the vinyl and methyl substituents.
These pyrrole motifs align with bioactive compounds reviewed by PMC , which highlights their role in targeting enzymes like kinases or microbial cell wall synthases. The conjugated double bonds in the vinylidene groups may contribute to π-π stacking interactions with aromatic residues in proteins.
Synthetic Pathways and Challenges
Tetrahydro-2H-Pyran Synthesis
The tetrahydro-2H-pyran core can be synthesized via cyclization of diols or through ring-closing metathesis. For example, tetrahydropyran-4-yl-carboxylic acid is typically prepared using carbodiimide-based coupling agents (e.g., EDC) with N,O-dimethylhydroxylamine hydrochloride, achieving yields up to 96% . Key steps include:
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Activation of the carboxylic acid using 1,1'-carbonyldiimidazole (CDI) or oxalyl chloride.
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Coupling with hydroxylamine derivatives under mild conditions (0–20°C) .
Pyrrole Ring Construction
Pyrrole synthesis often employs Paal-Knorr or Hantzsch reactions. For the target compound, the presence of vinylidene groups suggests a Heck coupling or Wittig reaction may introduce the unsaturated bonds. Challenges include:
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Regioselective introduction of methyl and carboxyethyl groups.
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Maintaining (E)-stereochemistry during vinylidene formation.
Assembly of the Full Molecule
The propanoyloxy linker likely connects the pyrrole subunits to the pyran core via esterification. This step would require protecting group strategies to prevent side reactions, given the multiple hydroxyl and carboxylic acid functionalities.
Physicochemical Properties
Using data from analogous compounds , the following properties are hypothesized:
The carboxylic acid groups and hydroxyl moieties suggest high aqueous solubility, while the pyrrole and vinylidene groups contribute to moderate lipophilicity, balancing passive diffusion and solubility .
Biological Activity and Mechanism of Action
Antimicrobial Activity
Methyl-substituted pyrroles exhibit activity against Gram-positive bacteria and fungi by disrupting cell membrane integrity . The carboxyethyl group may enhance binding to bacterial efflux pumps, reducing resistance mechanisms.
Antiviral Applications
Conjugated pyrrole systems have shown inhibitory effects on viral proteases, such as HIV-1 integrase . The compound’s size and polarity may limit blood-brain barrier penetration, focusing activity on peripheral viral reservoirs.
Applications and Future Directions
Drug Development
This compound’s multifunctional structure positions it as a candidate for:
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Dual-target inhibitors: Simultaneously engaging kinase and protease active sites.
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Prodrug formulations: Esterifying the carboxylic acid groups to improve oral bioavailability.
Challenges and Optimization
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Stereochemical complexity: Asymmetric synthesis of the tetrahydro-2H-pyran core requires chiral catalysts or enzymatic resolution.
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Metabolic stability: The vinylidene groups may be prone to oxidation, necessitating structural tweaks or prodrug approaches.
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